

# An In-depth Technical Guide to BRD5648: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BRD5648   |           |
| Cat. No.:            | B15618251 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

BRD5648, also known as (R)-BRD0705, serves as the inactive enantiomer and a critical negative control for its potent counterpart, BRD0705, a selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). While BRD0705 shows therapeutic potential in conditions like acute myeloid leukemia (AML), BRD5648 is instrumental in ensuring that the observed biological effects are specifically due to the inhibition of GSK3α and not off-target interactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the essential role of BRD5648 in experimental research, particularly in the context of GSK3 signaling pathways.

### **Chemical Structure and Physicochemical Properties**

BRD5648 is a small molecule with a complex heterocyclic structure. Its inactivity as a GSK3 $\alpha$  inhibitor is attributed to its specific stereochemistry, particularly the inverted quaternary center, which does not fit into the ATP-binding domain of the GSK3 enzyme as effectively as its active (S)-enantiomer, BRD0705.[1]

Table 1: Chemical and Physical Properties of BRD5648



| Property          | Value                                                   | Source    |
|-------------------|---------------------------------------------------------|-----------|
| Synonyms          | (R)-BRD0705                                             | [2][3]    |
| Molecular Formula | C20H23N3O                                               | [4]       |
| Molecular Weight  | 321.4 g/mol                                             | [3]       |
| CAS Number        | 2056261-42-6                                            | [2][3][4] |
| SMILES            | CC[C@]1(C2=CNNC2=NC2=C<br>1C(=O)CC(C)(C)C2)c1ccccc1     | [3]       |
| Solubility        | Soluble in DMSO (300 mg/mL)                             | [3]       |
| Predicted Density | 1.22 g/cm <sup>3</sup>                                  | [3]       |
| Storage           | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3]       |

## Biological Inactivity and Role as a Negative Control

**BRD5648** is characterized by its lack of significant inhibitory activity against GSK3 $\alpha$  and GSK3 $\beta$ .[1] This inactivity is crucial for its function as a negative control in experimental settings. In studies involving BRD0705, parallel experiments with **BRD5648** are conducted to validate that the observed cellular or physiological effects are a direct consequence of GSK3 $\alpha$  inhibition.

It has been demonstrated that, unlike its active enantiomer, **BRD5648** does not induce changes in enzyme phosphorylation or the stabilization of total  $\beta$ -catenin protein, a key downstream effector in the Wnt signaling pathway which is regulated by GSK3.[1][2][3]

#### The GSK3 Signaling Pathway

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. The signaling pathway involving GSK3 is complex and central to many physiological functions and disease states. BRD0705, and by extension its negative control **BRD5648**, are valuable tools for dissecting the specific roles of the GSK3α isoform within this pathway.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD5648 | GSK-3 | TargetMol [targetmol.com]
- 4. molnova.com [molnova.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to BRD5648: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618251#chemical-structure-and-properties-of-brd5648]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com